Di-tert-butyl Chloromethyl Phosphate CAS number and properties
Di-tert-butyl Chloromethyl Phosphate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Di-tert-butyl Chloromethyl Phosphate (B84403), a versatile reagent crucial in medicinal chemistry and organic synthesis. Its primary application lies in the formation of phosphono-oxymethyl (POM) prodrugs, a strategy employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role in drug development.
Core Properties
Di-tert-butyl Chloromethyl Phosphate is a phosphorylating and alkylating agent.[5] It is recognized for its ability to modify alcohols and nitrogen-containing heterocycles, which is fundamental in the development of prodrugs to improve bioavailability, solubility, and targeted delivery of active pharmaceutical ingredients.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ClO₄P | [6] |
| Molecular Weight | 258.68 g/mol | [6][7][8] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Boiling Point | 272.9 ± 23.0 °C (Predicted) | [3] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 139.0 °C | [6] |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane (B109758). | [9] |
| Purity | >97% | [2] |
Safety Information
| Hazard Category | Description | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Harmful if swallowed | GHS07 | Warning | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | GHS07 | Warning | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | GHS07 | Warning | H319 |
| Acute Toxicity, Inhalation | Harmful if inhaled | GHS07 | Warning | H332 |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | GHS07 | Warning | H335 |
Source: [8]
Synthesis and Experimental Protocols
The synthesis of Di-tert-butyl Chloromethyl Phosphate is a critical process for its application in pharmaceutical research. An efficient method involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS).[3][4][10]
General Synthesis Workflow
Caption: General workflow for the synthesis of Di-tert-butyl Chloromethyl Phosphate.
Detailed Experimental Protocol: Synthesis from Di-tert-butyl Potassium Phosphate
This protocol is based on the principles described in the literature for the efficient synthesis of the target compound.[10]
Materials:
-
Di-tert-butyl potassium phosphate (DTBPP)
-
Chloromethyl chlorosulfate (CMCS)
-
Anhydrous dichloromethane (DCM)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Base (e.g., potassium carbonate)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of Di-tert-butyl potassium phosphate (1.0 eq) in anhydrous dichloromethane, add a phase-transfer catalyst (0.1 eq) and a base (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloromethyl chlorosulfate (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Di-tert-butyl Chloromethyl Phosphate as a colorless to light yellow oil.
Applications in Drug Development
Di-tert-butyl Chloromethyl Phosphate is a key reagent for the synthesis of phosphono-oxymethyl (POM) prodrugs.[3][4] This prodrug strategy is widely used to improve the oral bioavailability of drugs containing a phosphate or phosphonate (B1237965) group by masking the negative charges of the phosphate moiety.
Prodrug Activation Pathway
The POM group is designed to be cleaved in vivo by cellular enzymes, releasing the active drug.
Caption: General metabolic pathway for the activation of a POM-prodrug.
Experimental Protocol: O-Alkylation of a Phenolic Hydroxyl Group
This protocol provides a practical example of using Di-tert-butyl Chloromethyl Phosphate to synthesize a POM-ether prodrug of a phenolic compound.
Materials:
-
Phenolic compound (e.g., 4-Hydroxybenzaldehyde)
-
Di-tert-butyl Chloromethyl Phosphate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add Di-tert-butyl Chloromethyl Phosphate (1.1 eq) and potassium iodide (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and add saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a 2:8 to 4:6 gradient of ethyl acetate in hexane) to yield the desired O-alkylated product.
This guide provides a foundational understanding of Di-tert-butyl Chloromethyl Phosphate for professionals in the field of drug discovery and development. The provided protocols and data are intended to facilitate its effective use in the laboratory.
References
- 1. りん酸(クロロメチル)ジ-tert-ブチル | Di-tert-butyl (Chloromethyl) Phosphate | 229625-50-7 | 東京化成工業株式会社 [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Di-tert-butyl Chloromethyl Phosphate CAS#: 229625-50-7 [m.chemicalbook.com]
- 4. Di-tert-butyl Chloromethyl Phosphate | 229625-50-7 [chemicalbook.com]
- 5. enamine.net [enamine.net]
- 6. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]
- 7. Di-tert-butyl chloromethyl phosphate, 97% 229625-50-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. Di-tert-butyl (chloromethyl) phosphate | C9H20ClO4P | CID 11701630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Item - Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate - American Chemical Society - Figshare [acs.figshare.com]
